4-Phenylthiazolidin-2-one Crystallizes as a Conglomerate, Enabling Preferential Enrichment Over Non-Conglomerate Forming Analogs
Racemic 4-phenylthiazolidin-2-one (4-PTO) crystallizes as a conglomerate, a spontaneous resolution phenomenon where crystals consist exclusively of single enantiomers rather than racemic compounds [1]. In contrast, the structurally analogous 4-phenyloxazolidin-2-one derivatives do not exhibit conglomerate formation under the same conditions, requiring external chiral auxiliaries or chromatographic separation for enantiomer resolution [1]. The conglomerate formation in 4-PTO was confirmed by Weissenberg X-ray photographs and comparative IR/Raman spectroscopy of racemic versus enantiopure crystals [1].
| Evidence Dimension | Crystallization behavior (conglomerate formation) |
|---|---|
| Target Compound Data | Crystallizes as a conglomerate (confirmed by Weissenberg X-ray photographs; IR and Raman spectra of racemate match enantiopure crystal spectra) |
| Comparator Or Baseline | 4-Phenyloxazolidin-2-one derivatives (do not form conglomerates under analogous crystallization conditions) |
| Quantified Difference | Qualitative binary difference: conglomerate formation present in 4-PTO; absent in comparator class |
| Conditions | Crystallization from solution; structural analysis via X-ray diffraction, IR spectroscopy, Raman spectroscopy |
Why This Matters
Conglomerate crystallization enables preferential enrichment for enantiomer resolution without expensive chiral chromatography, reducing downstream purification costs for procurement planning.
- [1] Kitoh, S., Kubota, A., Kunimoto, K., Kuwae, A., & Hanai, K. (2005). Conglomerate formation and crystal structure of 4-phenyl-1,3-thiazolidin-2-one. Journal of Molecular Structure, 737(2), 277-282. View Source
